4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione
Description
Molecular Architecture and Crystallographic Analysis
Molecular Structure and Bonding
The core structure of 4,5,6,7-tetrafluoro-1H-indene-1,3(2H)-dione consists of a bicyclic indene system with two ketone groups at positions 1 and 3 (Figure 1). The fluorine atoms occupy all four adjacent positions (4, 5, 6, and 7) on the aromatic ring, creating a highly electronegative environment. The molecular geometry is planar, with bond lengths and angles consistent with conjugated carbonyl systems. Density functional theory (DFT) calculations predict a C=O bond length of approximately 1.21 Å and C-F bond lengths of 1.34 Å, reflecting strong σ-bonding and partial π-backbonding interactions.
Table 1: Key structural parameters of this compound
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C=O bond length | 1.21 | DFT (B3LYP/6-31G+) |
| C-F bond length | 1.34 | X-ray diffraction |
| O=C-C=O dihedral angle | 178.2 | Crystallography |
Crystallographic Packing and Symmetry
Single-crystal X-ray diffraction studies of analogous fluorinated indenones reveal monoclinic crystal systems with space group P2₁/c and unit cell dimensions a = 7.12 Å, b = 8.45 Å, c = 10.23 Å, and β = 102.5°. The fluorine atoms engage in weak intermolecular C-F···O=C interactions (2.95–3.10 Å), stabilizing the lattice. The planarity of the bicyclic system facilitates π-π stacking between adjacent molecules, with interplanar distances of 3.48 Å.
Properties
IUPAC Name |
4,5,6,7-tetrafluoroindene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQJTICURVAVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione (CAS No. 29045-72-5) is a fluorinated derivative of indene-1,3-dione. This compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and materials science. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C9H2F4O2
- Molecular Weight : 218.10 g/mol
- CAS Number : 29045-72-5
- InChI Key : LWQJTICURVAVTN-UHFFFAOYSA-N
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays including DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.3 |
| ABTS | 18.7 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated against several cancer cell lines. Notably, it showed promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest at G2/M |
The mechanism of action involves the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives of this compound to evaluate their biological activity. The derivatives were tested for their antioxidant and anticancer properties. The results indicated that certain modifications enhanced the biological activity compared to the parent compound.
Case Study 2: Environmental Impact Assessment
Another research project assessed the environmental persistence and toxicity of this compound as part of a broader study on plastic additives in Canada. The findings highlighted concerns regarding its potential bioaccumulation and toxicity to aquatic organisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione and related compounds:
*Estimated based on structural analogs.
Structural and Electronic Differences
- Fluorination vs. Chlorinated analogs (e.g., 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione) may exhibit greater lipophilicity, favoring agrochemical applications .
- Substituent Position : 5,6-Difluoro-1H-indene-1,3(2H)-dione (two fluorines) shows reduced electronic effects compared to the tetrafluoro derivative, impacting reactivity and solubility .
- Backbone Variation : Isoindole-diones (e.g., 4,5,6,7-Tetrafluoro-2-methyl-1H-isoindole-1,3(2H)-dione) differ in ring structure, affecting conformational flexibility and binding interactions in enzyme inhibition .
Q & A
Q. What are the optimized synthetic routes for 4,5,6,7-Tetrafluoro-1H-indene-1,3(2H)-dione, and how do fluorination patterns influence reaction yields?
The synthesis of fluorinated indene-diones typically involves multi-step halogenation strategies. For example, tetrafluoro derivatives can be synthesized via electrophilic fluorination using hexafluorobenzene as a precursor, followed by cyclization and oxidation steps . Key challenges include controlling regioselectivity during fluorination and minimizing side reactions. Yields are highly dependent on the choice of fluorinating agents (e.g., HF-pyridine complexes) and reaction temperatures. Computational modeling of electron-deficient aromatic systems can guide reagent selection to enhance efficiency .
Q. How can X-ray crystallography and spectroscopic methods resolve the structural ambiguities of this compound?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is critical for determining bond lengths, angles, and fluorine substitution patterns . Complementary techniques include:
- NMR : NMR identifies fluorine environments, while NMR detects tautomeric equilibria (e.g., diketo-enol forms) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1700–1750 cm) and fluorine-induced electronic effects . Discrepancies between computational (DFT) and experimental data require iterative refinement of crystallographic models .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
- Electron Affinity : Fluorination enhances electron-withdrawing capacity, making it suitable as an electron acceptor in organic photovoltaics (OPVs) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C, critical for high-temperature processing in device fabrication .
- Solubility : Polar solvents (e.g., DMF, DMSO) dissolve the compound, but fluorination reduces solubility in non-polar media, impacting thin-film morphology .
Advanced Research Questions
Q. How does this compound enhance the performance of organic solar cells, and what methodologies optimize its integration into active layers?
This compound improves power conversion efficiencies (PCEs) in OPVs by:
- Reducing energy loss via strong electron-withdrawing effects, which lower the LUMO level .
- Enabling optimal morphology in bulk heterojunctions when blended with donor polymers (e.g., PTB7-Th). Atomic force microscopy (AFM) and grazing-incidence X-ray scattering (GIWAXS) are used to characterize phase separation and crystallinity .
- Methodological tip: Preferential fluorine interactions with donor moieties can be probed via density functional theory (DFT) to predict compatibility .
Q. What experimental and computational approaches address contradictions in tautomeric behavior observed in fluorinated indene-diones?
Tautomeric equilibria (diketo vs. enol forms) are solvent- and pH-dependent. Strategies include:
- UV-Vis Spectroscopy : Monitoring absorption shifts (e.g., enol forms show bathochromic shifts in polar solvents) .
- Time-Resolved Spectroscopy : Flash photolysis quantifies tautomerization kinetics .
- DFT Calculations : Compare relative stabilities of tautomers in different dielectric environments . Discrepancies between experimental and theoretical data may arise from solvation effects not fully captured in gas-phase models .
Q. How does fluorination impact the compound’s bioactivity, and what assays are suitable for evaluating its potential in medicinal chemistry?
While direct bioactivity data for this compound is limited, fluorinated analogs are known for:
- Enhanced metabolic stability due to C-F bond strength.
- Assays:
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- DNA Interaction Studies : Fluorescence quenching with ethidium bromide to assess intercalation potential .
Methodological Guidance for Data Interpretation
Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?
- Step 1 : Validate computational models (e.g., DFT functionals like B3LYP) against high-resolution crystallographic data .
- Step 2 : Incorporate solvent effects explicitly via polarizable continuum models (PCM) in simulations .
- Step 3 : Use multivariate analysis (e.g., PCA) to identify outliers in datasets caused by experimental artifacts .
Q. What strategies mitigate batch-to-batch variability in synthetic protocols?
- Quality Control : LC-MS to monitor intermediate purity.
- Process Optimization : Design of Experiments (DoE) to evaluate the impact of variables (e.g., temperature, stoichiometry) on yield .
- Standardization : Use of anhydrous conditions and rigorously dried solvents to minimize hydrolysis side reactions .
Tables of Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 245–250°C | |
| LUMO Energy | DFT (B3LYP/6-31G**) | -3.8 eV | |
| NMR Shift | DMSO-d | δ -120 to -135 ppm (multiplets) | |
| Solubility in DCM | Gravimetric Analysis | 2.1 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
